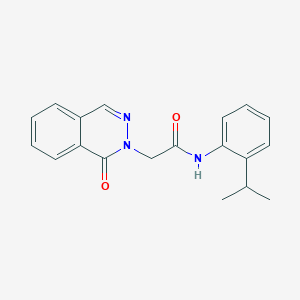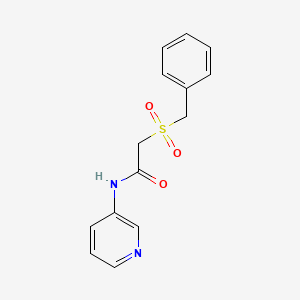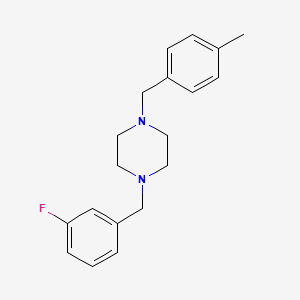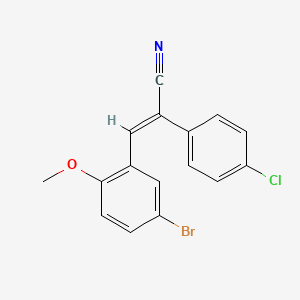![molecular formula C15H14ClN3O2 B5708295 N-[2-chloro-5-(propionylamino)phenyl]nicotinamide](/img/structure/B5708295.png)
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide, also known as A-438079, is a selective antagonist of the P2X7 receptor, a member of the purinergic receptor family. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. N-[2-chloro-5-(propionylamino)phenyl]nicotinamide blocks the activation of the P2X7 receptor, thereby reducing the release of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide has been shown to have anti-inflammatory effects by reducing the release of pro-inflammatory cytokines. It has also been shown to have analgesic effects by reducing neuropathic pain. In addition, it has been shown to have neuroprotective effects by reducing neuroinflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in lab experiments is its selectivity for the P2X7 receptor. This allows researchers to study the specific effects of blocking the P2X7 receptor without affecting other purinergic receptors. One limitation of using N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in lab experiments is its solubility. It is poorly soluble in water and requires the use of organic solvents for administration.
Future Directions
There are several future directions for the study of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide. One direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the study of the effects of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in other diseases such as cancer and autoimmune disorders. Finally, the use of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide in combination with other drugs for synergistic effects is another potential future direction.
Synthesis Methods
The synthesis of N-[2-chloro-5-(propionylamino)phenyl]nicotinamide involves a series of chemical reactions. The starting material is 2-chloro-5-nitrobenzoic acid, which is reacted with propionyl chloride to form 2-chloro-5-(propionylamino)benzoic acid. This intermediate is then reacted with nicotinoyl chloride in the presence of a base to form N-[2-chloro-5-(propionylamino)phenyl]nicotinamide.
Scientific Research Applications
N-[2-chloro-5-(propionylamino)phenyl]nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has been studied in various animal models of diseases such as multiple sclerosis, neuropathic pain, and Alzheimer’s disease.
properties
IUPAC Name |
N-[2-chloro-5-(propanoylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O2/c1-2-14(20)18-11-5-6-12(16)13(8-11)19-15(21)10-4-3-7-17-9-10/h3-9H,2H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBMZPDYNSEVEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-(propanoylamino)phenyl]pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-naphthylsulfonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5708212.png)


![N-[3-({[(2,4-dimethoxyphenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5708223.png)
![N-(4,6-dimethyl-2-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}thieno[2,3-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B5708230.png)


![7-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5708251.png)

![3-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5708265.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]cyclopentanamine](/img/structure/B5708267.png)
![N-(4-ethoxyphenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5708280.png)

![3-[5-(3-fluorophenyl)-2-furyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5708308.png)